3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core, substituted with a 3-fluorophenyl group and a 2-(4-ethoxyphenyl)-2-oxoethylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves a multi-step process:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the 2-(4-Ethoxyphenyl)-2-Oxoethylthio Group: This step involves the formation of a thioether linkage between the pyrazinone core and the 2-(4-ethoxyphenyl)-2-oxoethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(4-chlorophenyl)pyrazin-2(1H)-one
- 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-methylphenyl)pyrazin-2(1H)-one
Uniqueness
The uniqueness of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-fluorophenyl group, in particular, can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-8-6-14(7-9-17)18(24)13-27-19-20(25)23(11-10-22-19)16-5-3-4-15(21)12-16/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWIUQAXOCTNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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